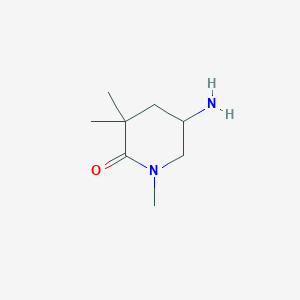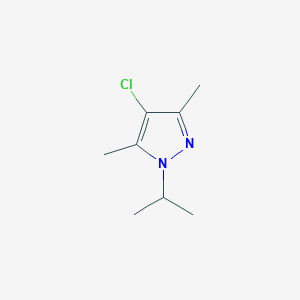
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H16ClF2NO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 1,1-difluoro-2-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In biological systems, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
4-(2-Methoxyethyl)piperidine hydrochloride: Similar in structure but lacks the difluoro group.
Piperidine hydrochloride: The basic piperidine structure without additional functional groups
Properties
Molecular Formula |
C8H16ClF2NO |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-(1,1-difluoro-2-methoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-6-8(9,10)7-2-4-11-5-3-7;/h7,11H,2-6H2,1H3;1H |
InChI Key |
OXBACDQQYXJQCS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1CCNCC1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)




![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)

